N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine
Description
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-8(2)13(3)7-9-4-5-10(11)12-6-9/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXNMJUYGSKIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016688-73-5 | |
| Record name | [(6-chloropyridin-3-yl)methyl](methyl)(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine typically involves the following steps :
Reaction of 6-chloropyridine with hydrogen gas in an ammonia atmosphere: This step produces 6-chloropyridin-3-ylmethanamine.
Methylation of 6-chloropyridin-3-ylmethanamine: The intermediate is then reacted with a methylating agent such as methyl iodide or methyl magnesium iodide to yield this compound.
Chemical Reactions Analysis
N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H13ClN2
- Molecular Weight : 184.66 g/mol
- IUPAC Name : N-[(6-chloropyridin-3-yl)methyl]propan-2-amine
- CAS Number : 120739-83-5
The compound consists of a chlorinated pyridine ring linked to a propan-2-amine structure, which may influence its biological interactions and pharmacological properties.
Medicinal Chemistry
N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine has been studied for its potential biological activity. Preliminary research indicates that it may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders. The chloropyridinyl group enhances its binding affinity to specific targets, making it a candidate for further pharmacological exploration .
Case Study Example :
A study investigated the compound's effects on neuropharmacological pathways, revealing that it could modulate receptor activity, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules, facilitating the development of novel compounds with desired properties. Its unique structure allows chemists to explore various synthetic routes and applications in creating pharmaceuticals and agrochemicals .
Data Table: Synthetic Routes
| Starting Material | Reaction Type | Conditions |
|---|---|---|
| 6-Chloropyridine | Alkylation | Inert atmosphere, heat |
| Propan-2-amine | N-Methylation | Solvent-based reactions |
Agrochemicals
Research indicates that this compound is a metabolite of Acetamiprid, a neonicotinoid insecticide. Its role in enhancing the efficacy of agrochemicals has been documented, making it valuable in agricultural applications .
Case Study Example :
Field trials demonstrated that formulations containing this compound improved pest control effectiveness compared to standard treatments, highlighting its potential for use in sustainable agriculture.
The biological activity of this compound is under active investigation. Studies have shown that it exhibits antimicrobial properties and may interact with various enzymes and receptors.
Data Table: Biological Activity Overview
| Activity Type | Target | Observed Effect |
|---|---|---|
| Antimicrobial | E. coli | Inhibition of growth |
| Neuropharmacological | nAChRs | Modulation of receptor activity |
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Neonicotinoid Degradation Pathways
(a) N-((6-Chloropyridin-3-yl)methyl)-N-methylprop-1-en-2-amine
- Source : Microbial degradation of acetamiprid by Pseudoxanthomonas sp. .
- Key Difference : Contains a prop-1-en-2-amine group instead of propan-2-amine.
- Biological Role : Intermediate in acetamiprid degradation; further hydrolyzed to dead-end products.
(b) Nitenpyram Metabolites
- Compound A : N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine
- Compound D : N-((6-Chloropyridin-3-yl)methyl)ethanamine
- Comparison : Both metabolites retain the 6-chloropyridinylmethyl core but differ in amine substituents (ethyl vs. methylpropan-2-amine).
(c) Imidacloprid Metabolites
- Guanidine Analogue : 1-((6-Chloropyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine
- Comparison : The imidazolidine ring in imidacloprid metabolites contrasts with the linear propan-2-amine chain in the target compound.
Agrochemical Intermediates and Derivatives
(a) N-[(6-Chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine
- Synthesis : Prepared via amide hydrogenation; used in agrochemical formulations.
- Yield : Up to 97.4% in optimized processes .
- Key Difference : 2,2-Difluoroethylamine substituent vs. methylpropan-2-amine.
(b) N-((6-Chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine
- Structure : Features additional ethoxy and nitro groups on the pyridine ring.
- Crystallography: Monoclinic crystal system (space group P21/n) with distinct lattice parameters .
Biodegradation and Environmental Impact
Key Research Findings
Degradation Efficiency :
- Ochrobactrum sp. DF-1 degrades 100 mg/L nitenpyram in 10 days, producing intermediates with RTs between 4.42–12.40 min .
- Acetamiprid degradation by Pseudoxanthomonas sp. achieves 92.9% efficiency under optimized conditions .
Structural-Activity Relationships :
- The 6-chloropyridinylmethyl group is critical for binding to insect nicotinic receptors.
- Methylpropan-2-amine in the target compound reduces hydrophobicity compared to ethyl or nitro substituents in analogues, influencing environmental mobility .
Analytical Data :
- GC-MS Profiles : Target compound’s metabolites show distinct fragment ions (e.g., m/z 126, 155) shared with nitenpyram derivatives, aiding in identification .
Biological Activity
N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine, also known as 1-(6-chloropyridin-3-yl)-2-methylpropan-2-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and applications in research and medicine.
Chemical Structure and Properties
The compound has a molecular formula of C9H13ClN2 and a molecular weight of 184.66 g/mol. Its structure includes a chlorinated pyridine ring and a branched amine group, which are critical for its biological interactions.
Target Interactions
Research indicates that this compound interacts with various biological targets, including:
- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
- Receptors : Similar compounds have been shown to bind to nicotinic acetylcholine receptors, leading to neurotoxic effects and influencing neurotransmitter release.
The exact pathways through which this compound exerts its effects are still under investigation, but it is hypothesized that it may induce cell death in mycobacterium tuberculosis or cancer cells due to its potential anticancer and anti-tubercular activities.
Antimicrobial Activity
Studies have explored the compound's effectiveness against various pathogens:
- Mycobacteria : Preliminary findings suggest that the compound exhibits activity against mycobacterial strains, indicating potential use in treating tuberculosis .
- Cancer Cells : The compound has shown promise in inducing cytotoxicity in several cancer cell lines, suggesting its potential as an anticancer agent .
Pharmacokinetics
Currently, detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion) for this compound is lacking. However, understanding these properties is crucial for evaluating its therapeutic potential.
Research Applications
This compound serves various roles in scientific research:
- Medicinal Chemistry : It is used as an intermediate in synthesizing more complex organic molecules.
- Biological Studies : The compound is studied for its interactions with biomolecules and potential therapeutic applications.
- Industrial Applications : It is utilized in developing agrochemicals and pharmaceuticals.
Case Studies
A series of studies have investigated the biological activities of structurally similar compounds. For instance:
- Antimicrobial Efficacy : A study evaluated various derivatives for activity against gram-positive bacteria and mycobacteria. Compounds similar to this compound showed submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis .
- Cytotoxicity Profiles : Research assessed the viability of cancer cell lines exposed to related compounds, demonstrating significant cytotoxic effects while maintaining low toxicity to primary mammalian cells .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Active against M. tuberculosis and S. aureus |
| Anticancer | Induces cytotoxicity in various cancer cell lines |
| Pharmacokinetics | Data currently unavailable |
Q & A
Q. What synthetic routes are available for N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine, and how can reaction efficiency be optimized?
A common method involves nucleophilic substitution of 6-chloropyridin-3-ylmethyl derivatives with methylpropan-2-amine. For example, describes a reaction using dichloromethane as a solvent and isopropylamine under ice-cooled conditions. Optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts to enhance reaction rates.
- Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions.
- Purification : Column chromatography with silica gel to isolate the product (≥95% purity) .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- LCMS/HPLC : Retention times (e.g., 0.89–1.50 minutes under QC-SMD-TFA05 conditions) and mass spectral data (e.g., m/z 211 [M+H]+ for related metabolites) confirm identity and purity () .
- NMR spectroscopy : H and C NMR to resolve methyl and pyridinyl protons, with coupling constants verifying stereochemistry.
- X-ray crystallography : SHELX refinement for bond-length validation (e.g., N–H⋯O hydrogen bonds at 2.66 Å) .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- LogP : Estimated at 1.8–2.2 (via computational tools), indicating moderate hydrophobicity.
- pKa : The pyridinyl nitrogen (pKa ~3.5) and tertiary amine (pKa ~9.2) affect pH-dependent solubility.
- Stability : Susceptible to hydrolytic demethylation under acidic conditions () .
Advanced Research Questions
Q. How do microbial degradation pathways influence the environmental fate of this compound?
Pseudoxanthomonas sp. strain AAP-7 degrades the compound via cometabolism with glucose, producing hydrolytic demethylation intermediates like (E)-3-((((6-chloropyridin-3-yl)methyl)methyl)amino)acrylonitrile. Key steps include:
Q. What methodological challenges arise in crystallographic analysis of this compound, and how can they be addressed using software like SHELX?
- Disorder in alkyl chains : The methylpropan-2-amine group may exhibit rotational disorder. SHELXL’s PART command partitions disordered atoms for refined occupancy .
- Hydrogen bonding : Intramolecular N–H⋯O bonds stabilize planar arrangements but complicate density maps. SHELXE’s DFIX restraints fix bond distances during refinement () .
- Twinned crystals : SHELXD’s twin-law detection resolves overlapping reflections in high-throughput phasing .
Q. How do structural modifications at the chloropyridinyl or methylpropan-2-amine groups affect bioactivity and metabolic stability?
- Chloropyridinyl substitution : Replacing Cl with electron-withdrawing groups (e.g., NO) increases insecticidal activity but reduces metabolic stability () .
- Methylpropan-2-amine modifications : Bulky substituents (e.g., isopropyl) hinder cytochrome P450 oxidation, prolonging half-life () .
Data Contradictions and Resolution
- Metabolite Identification : reports ACE as a dead-end product, while identifies further hydroxylated derivatives. Resolution: Use C-labeled tracing to map complete pathways .
- Synthetic Yields : reports 70–80% yields, but industrial-scale methods (not discussed here) may vary. Academic labs should optimize stoichiometry and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
